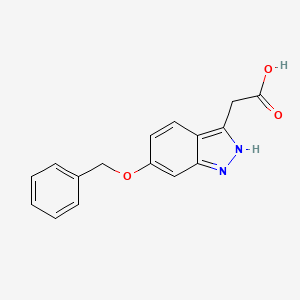

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-phenylmethoxy-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-16(20)9-15-13-7-6-12(8-14(13)17-18-15)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTQVVFCZMUKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NNC(=C3C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697696 | |

| Record name | [6-(Benzyloxy)-2H-indazol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-16-2 | |

| Record name | [6-(Benzyloxy)-2H-indazol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a cornerstone in the design of targeted therapeutics. Indazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1]

Within this important class of molecules lies (6-Benzyloxy-1H-indazol-3-YL)-acetic acid, a versatile synthetic intermediate. The compound features three key structural motifs: the core indazole ring system, a carboxylic acid functional group extended by a methylene linker, and a benzyl ether at the 6-position. This combination of features makes it an exceptionally valuable building block for creating libraries of complex molecules for structure-activity relationship (SAR) studies. The benzyl ether serves as a stable protecting group for a phenol, which can be unmasked in later synthetic steps to introduce a new point of diversity or a critical pharmacophoric element.

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, and applications for professionals engaged in drug discovery and development.

Caption: Chemical Structure of this compound.

Physicochemical Properties

This compound is typically supplied as a solid with high purity, suitable for use in sensitive synthetic applications. Its structure, containing both a polar carboxylic acid and a large, nonpolar benzyloxy group, dictates its solubility profile, rendering it soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.

| Property | Value | Source |

| CAS Number | 885272-16-2 | [2] |

| Molecular Formula | C₁₆H₁₄N₂O₃ | Calculated |

| Molecular Weight | 282.29 g/mol | Calculated |

| Appearance | Solid | [3] |

| Typical Purity | ≥98% | [2] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [2][4] |

Synthesis and Purification

The synthesis of substituted indazole acetic acids has been advanced through the development of novel cascade N-N bond-forming reactions.[5] A robust and efficient method involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acid precursors, often facilitated by microwave irradiation to accelerate reaction times and improve yields.[6][7]

Retrosynthetic Analysis

The core indazole structure can be formed via an intramolecular condensation and cyclization. The key disconnection is the N-N bond, tracing back to a substituted 2-nitrophenyl propanoic acid derivative, which serves as a readily accessible starting material.

Caption: Retrosynthetic approach for the indazole acetic acid scaffold.

Proposed Synthetic Protocol

This protocol is adapted from established microwave-assisted methods for synthesizing indazole acetic acid derivatives.[6][7] The causality behind this choice is the high efficiency and functional group tolerance of the reaction. Using ethanolamine as the solvent and nucleophile promotes the desired cyclization to the 1H-indazole.[8]

Objective: To synthesize this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a 10 mL microwave vial, add the starting material, 3-amino-3-(4-(benzyloxy)-2-nitrophenyl)propanoic acid (1.0 eq), and sodium hydroxide (2.0 eq).

-

Solvent Addition: Add ethanolamine (0.2 M concentration relative to the starting material). The use of ethanolamine is critical as it facilitates the reduction of the nitro group and subsequent cyclization.[8]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150-170 °C for 30-60 minutes.[7] Monitor the reaction progress by LC-MS to ensure consumption of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into water.

-

Acidification: Acidify the aqueous solution to a pH of ~2-3 using 1M HCl. The target compound, being a carboxylic acid, will precipitate out of the solution upon protonation.

-

Extraction: Extract the acidified mixture with a suitable organic solvent, such as ethyl acetate (3x). This step isolates the product from inorganic salts and highly polar impurities.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Caption: Experimental workflow for the synthesis of the title compound.

Spectral Characterization (Expected)

For a researcher who has synthesized this compound, the following spectral data would be expected, based on its chemical structure.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 12.0-13.0 ppm (s, 1H): Indazole N-H proton.

-

δ 7.2-7.5 ppm (m, 5H): Phenyl protons of the benzyl group.

-

δ 7.0-7.6 ppm (m, 3H): Aromatic protons on the indazole ring.

-

δ 5.1-5.3 ppm (s, 2H): Benzylic methylene protons (-O-CH₂-Ph).

-

δ 3.8-4.0 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂-COOH).

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~172 ppm: Carboxylic acid carbonyl carbon.

-

δ 110-160 ppm: Aromatic and indazole carbons.

-

δ ~70 ppm: Benzylic methylene carbon (-O-CH₂-Ph).

-

δ ~35 ppm: Acetic acid methylene carbon (-CH₂-COOH).

-

-

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Expected at m/z 283.10.

-

[M-H]⁻: Expected at m/z 281.09.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3100 cm⁻¹: N-H stretch of the indazole.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600, 1500 cm⁻¹: C=C aromatic ring stretches.

-

~1250 cm⁻¹: C-O ether stretch.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug discovery stems from its three distinct reactive domains, which allow for systematic chemical modification.

-

Carboxylic Acid Moiety: This group is the primary handle for derivatization. It readily undergoes standard transformations such as esterification or, more importantly, amide bond formation using peptide coupling reagents (e.g., EDC, HOBt, HATU). This allows for the introduction of diverse amine-containing fragments to explore the SAR of the side chain.

-

Indazole N-H: The nitrogen at the 1-position of the indazole ring can be alkylated or arylated under basic conditions, providing another vector for modification.

-

Benzyl Ether: The benzyloxy group is a robust protecting group for the 6-hydroxy functionality. It can be selectively removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). This deprotection unmasks a phenol, which can then be functionalized further (e.g., via etherification or conversion to a sulfonate), dramatically expanding the accessible chemical space. This step is often crucial in the final stages of synthesizing a target drug molecule.

Caption: Key chemical reactivity pathways for synthetic diversification.

Applications in Drug Discovery

The title compound is not typically an end-product therapeutic but rather a high-value intermediate for building more complex drug candidates.[9] The indazole acetic acid scaffold is a key feature in molecules designed to target a range of biological systems.

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors used in oncology.[1] The acetic acid side chain can be elaborated to occupy solvent-exposed regions or other pockets of the ATP-binding site.

-

S1P1 Receptor Modulators: Structurally related compounds have been investigated as sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists.[10] These agents are of interest for treating autoimmune diseases like multiple sclerosis.

-

Aldose Reductase Inhibitors: Acetic acid derivatives of heterocyclic scaffolds are known to be effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[11][12]

-

Fragment-Based Drug Discovery (FBDD): The deprotected (6-hydroxy-1H-indazol-3-YL)-acetic acid core serves as an ideal fragment for screening campaigns. The three points of functionality (phenol, carboxylic acid, indazole N-H) allow for subsequent fragment linking or optimization into potent leads.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, such as a fume hood.

-

Hazard Identification: The compound is classified as an irritant.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a strategically designed synthetic building block that leverages the privileged indazole scaffold. Its key features—a versatile carboxylic acid handle, a modifiable indazole core, and a protected hydroxyl group—provide researchers with a powerful tool for the synthesis of novel and complex molecules. Its application as an intermediate in the development of kinase inhibitors and other targeted therapies underscores its importance in modern medicinal chemistry and drug discovery programs. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.

References

- Skillinghaug, B. et al. (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.

- Skillinghaug, B. et al. (2024). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal.

- ResearchGate. (n.d.). Microwave assisted synthesis of indazole acetic acids 2 j–w from....

- AGOSR. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions.

- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- AK Scientific, Inc. (n.d.). This compound.

- Chem-Impex. (n.d.). 6-Benzyloxy-1H-indazole-3-carboxylic acid.

- CymitQuimica. (2023). SAFETY DATA SHEET - 6-Benzyloxy-1H-indazole-3-carboxylic acid.

- PubChemLite. (n.d.). 2-(6-(benzyloxy)-1h-indol-3-yl)acetic acid.

- MySkinRecipes. (n.d.). 6-(Benzyloxy)-1H-indazole.

- J&K Scientific LLC. (n.d.). 6-Benzyloxy-1H-indazole.

- PubChem - NIH. (n.d.). (Benzyloxy)acetic acid.

- PubChem. (n.d.). (6-(Benzyloxy)-1H-indazol-3-YL)methanamine.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 6-Benzyloxy-1H-indazole.

- ChemicalBook. (2025). 6-Benzyloxy-1H-indazole-3-carboxylic acid - Safety Data Sheet.

- ChemicalBook. (n.d.). [6-(Benzyloxy)-1H-indol-1-yl]acetic acid CAS.

- PubMed Central. (n.d.). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubMed. (n.d.). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand.

- American Elements. (n.d.). Carboxylic Acids.

- Diva-Portal.org. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.

- ResearchGate. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand.

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

- National Institutes of Health (NIH). (n.d.). 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid.

- MDPI. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives....

- PubMed. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 6-(Benzyloxy)-1H-indazole [myskinrecipes.com]

- 5. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. chemimpex.com [chemimpex.com]

- 10. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid is a key heterocyclic compound with significant potential in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the viable synthetic pathways for this molecule, designed to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important intermediate. This document delves into two primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a critical analysis of the causality behind experimental choices. All protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction

The indazole nucleus is a privileged scaffold in drug discovery, present in a variety of biologically active compounds. The substituent at the 3-position of the indazole ring significantly influences the molecule's pharmacological profile. The acetic acid moiety at this position provides a crucial handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR). The benzyloxy group at the 6-position enhances lipophilicity and can engage in specific interactions with biological targets. Consequently, the synthesis of this compound is of considerable interest. This guide will explore two robust synthetic routes to this target molecule, each with its own set of advantages and considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, forming the basis of the synthetic strategies detailed in this guide.

Caption: Retrosynthetic analysis of this compound, outlining two distinct synthetic pathways.

Pathway 1: Fischer Indazole Synthesis Approach

This classical approach leverages the Fischer indole synthesis, adapted for the formation of the indazole ring system. The key steps involve the synthesis of a substituted phenylhydrazine, condensation with a pyruvate derivative to form a hydrazone, and subsequent acid-catalyzed cyclization.

Causality Behind Experimental Choices

The selection of the Fischer indole synthesis is based on its reliability and wide applicability in the synthesis of indole and indazole scaffolds. The choice of a pyruvate ester as the carbonyl component directly installs the ester functionality at the 3-position, which can be readily hydrolyzed to the desired carboxylic acid in the final step. The benzyloxy protecting group is stable under the acidic conditions of the cyclization.

Synthetic Scheme

Caption: Synthetic pathway for this compound via the Fischer Indazole Synthesis.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxyphenylhydrazine hydrochloride [1][2]

-

Diazotization: To a stirred solution of 4-benzyloxyaniline (1 equivalent) in concentrated hydrochloric acid and water at 0 °C, a solution of sodium nitrite (1 equivalent) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at 0 °C.

-

Reduction: The cold diazonium salt solution is then added portion-wise to a stirred solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid at 0 °C.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and then with diethyl ether to afford 4-benzyloxyphenylhydrazine hydrochloride as a solid.

| Reactant | Molar Ratio | Notes |

| 4-Benzyloxyaniline | 1 | |

| Sodium Nitrite | 1 | Added as an aqueous solution. |

| Tin(II) Chloride Dihydrate | 3 | Used for the reduction of the diazonium salt. |

| Hydrochloric Acid | Excess | Solvent and reagent. |

Step 2: Synthesis of Ethyl 2-((4-(benzyloxy)phenyl)hydrazono)propanoate [3]

-

Condensation: 4-Benzyloxyphenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) are dissolved in ethanol.

-

Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude hydrazone, which can be used in the next step without further purification.

Step 3: Synthesis of Ethyl (6-Benzyloxy-1H-indazol-3-yl)acetate

-

Cyclization: The crude hydrazone from the previous step is added to a pre-heated polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) at 80-100 °C.

-

Reaction: The mixture is stirred at this temperature for 1-2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and then poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the washings are neutral. The crude product is then purified by column chromatography on silica gel.

Step 4: Synthesis of this compound

-

Hydrolysis: To a solution of ethyl (6-benzyloxy-1H-indazol-3-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide (2-3 equivalents) is added.

-

Reaction: The mixture is stirred at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Work-up: The THF is removed under reduced pressure. The aqueous solution is diluted with water and washed with diethyl ether. The aqueous layer is then acidified with 1N HCl to pH 3-4, resulting in the precipitation of the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Pathway 2: Sandmeyer Reaction Approach

This alternative pathway constructs the indazole ring from a substituted aniline precursor, utilizing a Sandmeyer reaction to introduce a cyano group, which is a versatile precursor to the acetic acid moiety.

Causality Behind Experimental Choices

The Sandmeyer reaction provides an efficient method for the introduction of a cyano group onto an aromatic ring, starting from an amino group.[4] The nitrile can then be hydrolyzed to the desired carboxylic acid. This route offers an alternative to the Fischer synthesis and can be advantageous if the required substituted aniline is more readily available than the corresponding hydrazine. The use of a tetrahydropyranyl (THP) protecting group for the indazole nitrogen can prevent side reactions during subsequent transformations, although in many cases it may not be strictly necessary for the final hydrolysis step.

Synthetic Scheme

Caption: Synthetic pathway for this compound via a Sandmeyer Reaction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-benzyloxybenzoic acid

-

Oxidation: 4-Benzyloxy-2-nitrotoluene is oxidized to 4-benzyloxy-2-nitrobenzoic acid using a strong oxidizing agent such as potassium permanganate in a basic aqueous solution, followed by acidification.

-

Reduction: The nitro group of 4-benzyloxy-2-nitrobenzoic acid is reduced to an amino group. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5]

| Reactant | Molar Ratio | Notes |

| 4-Benzyloxy-2-nitrotoluene | 1 | Starting material. |

| Potassium Permanganate | Excess | Oxidizing agent. |

| Hydrogen Gas | Excess | For catalytic hydrogenation. |

| Palladium on Carbon (10%) | Catalytic | Catalyst for reduction. |

Step 2: Synthesis of 6-Benzyloxy-1H-indazole-3-carbonitrile [6]

-

Diazotization and Cyclization: 2-Amino-4-benzyloxybenzoic acid is diazotized with sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form 6-benzyloxy-1H-indazol-3-one.

-

Chlorination: The indazolone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 3-chloro-6-benzyloxy-1H-indazole.

-

Cyanation (Sandmeyer Reaction): The 3-chloro-6-benzyloxy-1H-indazole is then subjected to a Sandmeyer reaction with copper(I) cyanide in a polar aprotic solvent like DMF or NMP at elevated temperatures to install the nitrile group at the 3-position.[4]

Step 3: Synthesis of this compound [7][8][9][10]

-

Hydrolysis: 6-Benzyloxy-1H-indazole-3-carbonitrile is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Basic Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification of the resulting carboxylate salt.

-

-

Work-up: After the reaction is complete, the product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can be purified by recrystallization.

Conclusion

This guide has detailed two effective and scientifically sound pathways for the synthesis of this compound. The Fischer Indazole Synthesis offers a classic and robust approach, while the Sandmeyer Reaction pathway provides a valuable alternative. The choice between these routes will depend on factors such as the availability of starting materials, scalability, and the specific expertise of the research team. Both pathways are presented with a focus on the underlying chemical principles and provide a solid foundation for the successful synthesis of this important molecule in a research and development setting.

References

- Google Patents. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. EP2426105A1.

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(3), 245-253.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

- Wiley-VCH. (2007).

- Google Patents. (2015). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. CN104496863A.

-

Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Wolff-Kishner reduction. Retrieved from [Link]

- Quimica Organica. (n.d.). Wolff–Kishner (Reduction).

- TCI Deutschland GmbH. (n.d.). Wolff-Kishner Reduction.

- ResearchGate. (2016). (PDF)

- Sciencemadness Wiki. (2018). Wolff–Kishner reduction.

- J&K Scientific LLC. (n.d.). Sandmeyer Reaction.

- Xiang, S., et al. (2021). A general electrochemical strategy for the Sandmeyer reaction.

- Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester.

- ChemicalBook. (n.d.).

-

Ascendex Scientific, LLC. (n.d.). 6-(benzyloxy)-1H-indazole-3-carbonitrile. Retrieved from [Link]

- Google Patents. (2015). Method for preparing 2-amino-4-sulfobenzoic acid. CN104496863A.

- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.

- Organic Chemistry Portal. (2024).

- Shen, J. M., et al. (2019). Radical Retrosynthesis. Accounts of chemical research, 52(11), 3253–3264.

- BLD Pharm. (n.d.). 52068-30-1|(4-(Benzyloxy)phenyl)hydrazine hydrochloride.

- Kumar, V., et al. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 13(1), 2-25.

- Google Patents. (2023).

- ResearchGate. (2008).

- The Royal Society of Chemistry. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 5-amino-4-benzoyl-3-benzyloxybenzoic acid.

- Quora. (2020).

- Sigma-Aldrich. (n.d.). 2-amino-4-(cf)benzoic acid.

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

- PubMed. (2024).

- Organic Syntheses. (2020).

- ResearchGate. (2017). (PDF) Ethyl 2-(6-nitro-1H-indazol-1-yl)

- PubMed Central. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

- Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids. US3542822A.

- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.

- Google Patents. (2009).

Sources

- 1. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Benzyloxyphenylhydrazine hydrochloride | 52068-30-1 [chemicalbook.com]

- 3. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 6-(benzyloxy)-1H-indazole-3-carbonitrile – Ascendex Scientific, LLC [ascendexllc.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Mechanism of Action of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid (Bendazac)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid, commonly known as Bendazac, is a multifaceted therapeutic agent that has garnered significant interest for its primary application in the management of cataracts.[1][2] This technical guide provides a comprehensive exploration of the core mechanisms of action of Bendazac, delving into its well-documented anti-denaturant properties, its role as a non-steroidal anti-inflammatory drug (NSAID), and its antioxidant capabilities. By synthesizing preclinical and clinical findings, this document aims to offer an in-depth understanding of how Bendazac exerts its therapeutic effects at a molecular level, providing a valuable resource for researchers and professionals in the field of drug development.

Introduction: The Therapeutic Landscape of Bendazac

Bendazac is an oxyacetic acid derivative featuring an indazole scaffold, a heterocyclic moiety known for its presence in a wide array of biologically active compounds.[2][3][4][5][6][7] While it exhibits a range of pharmacological activities, including anti-inflammatory, antinecrotic, and antilipidaemic properties, its principal and most studied effect is the inhibition of protein denaturation.[2][3][4] This unique characteristic has positioned Bendazac, particularly its more readily absorbed lysine salt, as a promising agent for the treatment of cataracts, a condition primarily driven by the denaturation and aggregation of lens proteins.[1][3][8]

This guide will dissect the intricate mechanisms through which Bendazac operates, moving beyond a surface-level description to provide a causal understanding of its molecular interactions and downstream effects. We will explore the experimental evidence that substantiates its primary mode of action and discuss its secondary, yet significant, anti-inflammatory and antioxidant contributions.

The Core Mechanism: Inhibition of Protein Denaturation

The hallmark of Bendazac's mechanism of action is its profound ability to prevent the denaturation of proteins, a process that disrupts their native conformation and leads to loss of function and aggregation.[2][3][4] This is particularly relevant in the context of cataracts, where the transparent crystalline proteins of the lens lose their structure and aggregate, causing opacity.[1][8]

Stabilization of Lens Crystallins

The primary therapeutic target of Bendazac in the eye is the family of crystallin proteins, which are crucial for maintaining the transparency and refractive properties of the lens.[9] Bendazac has been shown to stabilize these proteins against various stressors, including heat, ultraviolet radiation, and free radicals.[2][4][10] It is believed to bind to lens proteins, thereby preserving their structural integrity and preventing the aggregation that leads to cataract formation.[1][9]

Molecular Interactions and Proposed Mechanisms

While the precise molecular interactions are not fully elucidated, several mechanisms have been proposed to explain Bendazac's anti-denaturant effects:

-

Inhibition of Glycosylation: The major metabolite of Bendazac, 5-hydroxybendazac, has been demonstrated to inhibit the non-enzymatic glycosylation of lens proteins in a dose-dependent manner.[4][8] Glycosylation is a key process in the development of diabetic cataracts, and its inhibition by Bendazac contributes to its protective effect.

-

Prevention of Carbamylation: Bendazac and its metabolite can prevent the binding of cyanate to lens proteins, a process known as carbamylation, which is implicated in cataract formation.[11] This action helps to maintain the normal conformation of the proteins.[11]

-

Reduction of Sulfhydryl Group Oxidation: The compound may also protect against the oxidation of sulfhydryl groups within lens proteins, further contributing to their stability.[4]

The following diagram illustrates the proposed anti-denaturant mechanism of Bendazac on lens proteins.

Caption: Proposed anti-denaturant mechanism of Bendazac.

Secondary Mechanisms of Action

Beyond its primary role in preventing protein denaturation, Bendazac possesses other pharmacological properties that contribute to its overall therapeutic profile.

Anti-inflammatory Activity

Bendazac is classified as a non-steroidal anti-inflammatory drug (NSAID).[1][4][12] Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][9][12][13] By blocking these enzymes, Bendazac reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][13] This dual action of protein stabilization and inflammation reduction makes it a versatile therapeutic agent.[1]

The signaling pathway for COX inhibition by Bendazac is depicted below.

Caption: COX inhibition pathway by Bendazac.

Antioxidant and Radical Scavenging Properties

Oxidative stress is a significant contributor to the pathogenesis of cataracts and other inflammatory conditions.[8][9] Bendazac has demonstrated the ability to act as a free radical scavenger, thereby mitigating oxidative damage.[4][9][14] This antioxidant activity is crucial for protecting lens proteins and other cellular components from the damaging effects of reactive oxygen species (ROS).[8][9]

The Broader Context: The Indazole Scaffold in Drug Discovery

The indazole core of Bendazac is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of therapeutic agents with diverse biological activities.[5][6][7] Derivatives of indazole have been investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents, among other applications.[5][15][16] The versatility of the indazole ring system allows for structural modifications that can fine-tune the pharmacological properties of the resulting compounds, making it a continued area of interest for drug discovery and development.[5][6]

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanisms of action for a compound like Bendazac, a series of well-defined experiments are essential. The following protocols provide a framework for investigating its anti-denaturant and anti-inflammatory properties.

Protocol: In Vitro Protein Denaturation Assay

Objective: To quantify the ability of Bendazac to inhibit heat-induced denaturation of a model protein (e.g., bovine serum albumin - BSA).

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of Bendazac in a suitable solvent (e.g., DMSO).

-

Prepare a solution of BSA (e.g., 1 mg/mL) in phosphate-buffered saline (PBS), pH 7.4.

-

-

Experimental Setup:

-

In a series of microcentrifuge tubes, add the BSA solution.

-

Add varying concentrations of Bendazac (and a vehicle control) to the tubes.

-

Include a positive control (a known protein stabilizer) and a negative control (no treatment).

-

-

Induction of Denaturation:

-

Incubate the tubes at a denaturing temperature (e.g., 65°C) for a specified time (e.g., 30 minutes).

-

A set of non-heated tubes should be kept on ice as a baseline.

-

-

Quantification of Denaturation:

-

Cool the tubes to room temperature.

-

Measure the turbidity of the solutions at a specific wavelength (e.g., 405 nm) using a spectrophotometer. Increased turbidity indicates protein aggregation due to denaturation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of denaturation for each concentration of Bendazac compared to the vehicle control.

-

Determine the IC50 value (the concentration at which 50% of denaturation is inhibited).

-

Protocol: COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of Bendazac against the COX-2 enzyme.

Methodology:

-

Assay Kit:

-

Utilize a commercially available colorimetric COX-2 inhibitor screening assay kit.

-

-

Reagent Preparation:

-

Prepare all reagents as per the kit's instructions.

-

Prepare a series of dilutions of Bendazac.

-

-

Assay Procedure:

-

Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

-

Add the Bendazac dilutions (and controls, including a known COX-2 inhibitor like celecoxib).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate according to the manufacturer's protocol.

-

-

Measurement and Analysis:

-

Measure the absorbance at the specified wavelength using a plate reader.

-

Calculate the percentage of COX-2 inhibition for each concentration of Bendazac.

-

Determine the IC50 value.

-

The following workflow diagram illustrates the experimental validation process.

Caption: Experimental workflow for validating Bendazac's mechanisms.

Quantitative Data Summary

| Parameter | Compound | Value | Reference |

| Oral Bioavailability | Bendazac lysine salt | Well absorbed | [3] |

| Primary Mechanism | Bendazac | Inhibition of protein denaturation | [2][3][4] |

| Secondary Mechanism | Bendazac | COX-1 and COX-2 inhibition | [1][9][12][13] |

| Therapeutic Indication | Bendazac | Cataracts, inflammatory skin disorders | [1][2][4] |

Conclusion

This compound (Bendazac) presents a compelling case of a drug with a multi-pronged mechanism of action. Its primary strength lies in its ability to inhibit protein denaturation, a key pathological event in the formation of cataracts. This is complemented by its well-established anti-inflammatory properties as a COX inhibitor and its capacity to scavenge free radicals. This comprehensive understanding of Bendazac's molecular pharmacology is crucial for its current therapeutic applications and for guiding the development of future drugs targeting protein aggregation and inflammatory diseases. It is important to note, however, that concerns regarding hepatotoxicity have led to its withdrawal in some regions, highlighting the need for careful risk-benefit assessment in its clinical use.[2][10]

References

-

Patsnap Synapse. (2024, June 14). What is Bendazac Lysine used for?[Link]

-

Goa, K. L., & Campoli-Richards, D. M. (1988). Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts. Drugs, 36(5), 631–643. [Link]

-

PubChem. (n.d.). Bendazac. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bendazac?[Link]

-

PharmaCompass. (n.d.). Bendazac. [Link]

-

Gomes, P., & Rodrigues, F. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 305–317. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bendazac Lysine?[Link]

-

Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-cancer agents in medicinal chemistry, 21(7), 839–860. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, L. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(46), 27613–27623. [Link]

-

Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

-

Crompton, M., Rixon, K. C., & Harding, J. J. (1986). Bendazac prevents cyanate binding to soluble lens proteins and cyanate-induced phase-separation opacities in vitro: a possible mechanism by which bendazac could delay cataract. Experimental eye research, 43(6), 973–979. [Link]

-

Bentham Science Publishers. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. [Link]

-

Probes & Drugs. (n.d.). BENDAZAC. [Link]

-

Schmut, O., Zirm, M., & Hofmann, H. (1985). Studies on the activity of Bendalina (bendazac L-lysine salt) as a scavenger of hydroxyl and superoxide radicals. Wiener klinische Wochenschrift, 97(21), 819–822. [Link]

-

Grokipedia. (n.d.). Bendazac. [Link]

-

Patsnap Synapse. (2024, June 14). What is Bendazac used for?[Link]

Sources

- 1. What is Bendazac Lysine used for? [synapse.patsnap.com]

- 2. Bendazac | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. What is the mechanism of Bendazac Lysine? [synapse.patsnap.com]

- 9. What is the mechanism of Bendazac? [synapse.patsnap.com]

- 10. BENDAZAC (PD013783, BYFMCKSPFYVMOU-UHFFFAOYSA-N) [probes-drugs.org]

- 11. Bendazac prevents cyanate binding to soluble lens proteins and cyanate-induced phase-separation opacities in vitro: a possible mechanism by which bendazac could delay cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. What is Bendazac used for? [synapse.patsnap.com]

- 14. Studies on the activity of Bendalina (bendazac L-lysine salt) as a scavenger of hydroxyl and superoxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to (6-Benzyloxy-1H-indazol-3-YL)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

This compound, identified by the CAS number 885272-16-2, is a derivative of the indazole scaffold. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-recognized "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The presence of a benzyloxy group at the 6-position and an acetic acid moiety at the 3-position imparts specific physicochemical properties that are crucial for its biological activity and potential as a synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 885272-16-2 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 282.299 g/mol | [1] |

| IUPAC Name | 2-(6-(Benzyloxy)-1H-indazol-3-yl)acetic acid | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)CC(=O)O | |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8 °C | [1] |

Synthesis and Chemical Logic

A general and versatile approach involves the base-mediated cyclization of 3-amino-3-(2-nitroaryl)propanoic acids. This method allows for the convenient synthesis of various indazole acetic acid derivatives. The reaction tolerates a range of functional groups, making it a valuable strategy for creating libraries of compounds for drug discovery programs.[5]

Below is a conceptual workflow for the synthesis of this compound, illustrating the key chemical transformations.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on analogous syntheses):

-

Precursor Synthesis: A suitably substituted 3-amino-3-(2-nitroaryl)propanoic acid with a benzyloxy group at the desired position is synthesized or procured.

-

Cyclization Reaction: The precursor is dissolved in an appropriate alcohol or other nucleophilic solvent in a microwave-safe vial.

-

Base Addition: An aqueous solution of a strong base, such as sodium hydroxide, is added to the reaction mixture.

-

Microwave Irradiation: The sealed vial is subjected to microwave irradiation at a high temperature (e.g., 150°C) for a specified duration (e.g., 30 minutes) to drive the cyclization.

-

Work-up and Extraction: After cooling, the reaction mixture is acidified (e.g., with 1 M HCl) and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic phases are washed, dried, and concentrated. The crude product is then purified using silica gel flash chromatography to yield the final compound.[5]

The rationale for using microwave-assisted synthesis lies in its ability to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating methods. The choice of base and solvent is critical and can influence the reaction pathway and the formation of byproducts.

Applications in Research and Drug Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives having been developed as therapeutic agents.[6] These compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

This compound, as a functionalized indazole, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships.

While specific biological activity data for this compound is not extensively published, its structural similarity to other biologically active indazoles suggests its potential as a lead compound or intermediate in the development of novel therapeutics. For instance, related indazole derivatives have been investigated as inhibitors of key enzymes and as modulators of cellular signaling pathways.[7]

The logical relationship for its application in drug discovery can be visualized as follows:

Caption: Logical flow from the core compound to a potential drug candidate.

Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in research and development. Standard analytical techniques are employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aromatic rings.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

For a self-validating protocol, it is essential to compare the obtained analytical data with established reference data or, in the case of a novel compound, to ensure consistency across multiple analytical techniques.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling procedures, and personal protective equipment. Standard laboratory practices, including working in a well-ventilated area and wearing appropriate safety gear, should always be followed.

References

-

LookChem. (n.d.). Send Inquiry or RFQ to (6-Benzyloxy-1H-indazol-3-yl)acetic acid.... Retrieved from [Link]

-

PubChem. (n.d.). (6-(Benzyloxy)-1H-indazol-3-YL)methanamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(6-(benzyloxy)-1h-indol-3-yl)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US7601662B2 - Copper CHA zeolite catalysts.

-

White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). indazole. Retrieved from [Link]

-

Wiley Online Library. (2018). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. Retrieved from [Link]

- Google Patents. (n.d.). Aerosol composition - US8192723B2.

-

OUCI. (n.d.). Indazole: a medicinally important heterocyclic moiety. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

-

PubChem. (n.d.). 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

- Google Patents. (n.d.). DE2601367C3 - Steroid [(1-Benzyl-1H-indazol-3-yl) -oxy].

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

Sources

- 1. 2-[6-(benzyloxy)-1H-indazol-3-yl]acetic acid; CAS No.: 885272-16-2 [chemshuttle.com]

- 2. echemi.com [echemi.com]

- 3. This compound|(6-苄氧基-1H-吲唑-3-基)-乙酸(885272-16-2)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 4. Send Inquiry or RFQ to (6-Benzyloxy-1H-indazol-3-yl)acetic acid (CAS No. 885272-16-2) Suppliers & Manufacturers [chemicalregister.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid solubility in different solvents

An In-Depth Technical Guide to the Solubility of (6-Benzyloxy-1H-indazol-3-YL)-acetic acid

This compound is a substituted indazole acetic acid derivative. Molecules within this structural class are significant in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active agents or appearing as impurities in drug products, such as in the synthesis of Bendamustine.[1][2] For researchers, scientists, and drug development professionals, understanding the solubility of such a compound is not a trivial pursuit; it is a cornerstone of successful formulation development, bioavailability, and overall therapeutic efficacy.[3][4]

Poor solubility is a leading cause of failure for promising drug candidates.[4] Therefore, a thorough characterization of a compound's solubility profile in various solvents is a critical first step in any pre-formulation study.[5] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, offering field-proven protocols and explaining the causality behind key experimental choices.

Physicochemical Profile and Theoretical Solubility Considerations

A preliminary estimation of solubility can be derived from the molecule's structure.[6] this compound possesses several key functional groups that dictate its behavior in different solvents:

-

Indazole Ring: A bicyclic aromatic system that contributes to the molecule's rigidity and hydrophobicity.

-

Benzyloxy Group: A bulky, nonpolar group that significantly increases the lipophilic character, suggesting poor solubility in aqueous media.

-

Acetic Acid Group: A carboxylic acid moiety (-COOH) which is a weak acid. This group is ionizable, making the molecule's solubility highly dependent on the pH of the medium.

The presence of the carboxylic acid group is paramount. In aqueous solutions, its ionization is governed by its pKa.

-

At pH values below its pKa , the acetic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar, leading to lower aqueous solubility.

-

At pH values above its pKa , the group will be in its ionized, deprotonated carboxylate form (-COO⁻). The presence of a charge significantly increases interaction with polar solvents like water, thereby increasing solubility.[4]

This pH-dependent behavior is a critical factor in designing experiments and formulations.[7] Consequently, solubility is expected to be minimal in acidic aqueous solutions and to increase as the pH becomes more alkaline. In organic solvents, the "like dissolves like" principle suggests higher solubility in polar organic solvents that can interact with the carboxylic acid group, such as alcohols, DMSO, and DMF.[8]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the saturation shake-flask method .[6][9] This "gold standard" technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[4]

Rationale for the Shake-Flask Method

The shake-flask method is favored for its reliability and direct measurement of equilibrium solubility.[9] It allows sufficient time for the dissolution process to reach a true equilibrium, which is particularly important for poorly soluble compounds or those that may exist in different polymorphic forms.[4][6] By ensuring an excess of solid material is present throughout the experiment, the resulting measurement reflects the maximum amount of the compound that can be dissolved in the solvent system under the specified conditions.

The logical workflow for this protocol is designed to ensure a robust and reproducible result.

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., pH buffers, organic solvents). An excess is visually confirmed by the presence of undissolved solid material. It is crucial to avoid adding so much solid that it alters the properties of the solvent itself.[9]

-

Equilibration: Seal the vials and place them on a mechanical agitator or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[6] For poorly soluble compounds, this time may need to be extended.[9]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles, which could falsely elevate the measured concentration, the supernatant should be clarified by centrifugation or filtration through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF).[6]

-

Dilution: Immediately after clarification, dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase for HPLC analysis) to prevent precipitation and to ensure the concentration falls within the linear range of the analytical method's calibration curve.[6]

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[5][9]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical tool for quantifying solubility samples.[9] Its primary advantage over simpler methods like UV spectrophotometry is its specificity. HPLC separates the compound of interest from any potential impurities or degradants, ensuring an accurate measurement.[9]

Typical HPLC Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., determined by a UV scan, potentially around 235 or 329 nm based on related structures).[8]

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.

Expected Solubility Profile: A Qualitative Summary

While specific, publicly available quantitative solubility data for this compound is scarce, an expected profile can be inferred from its structure and data on analogous compounds.

Table 1: Predicted and Known Solubility for this compound and Related Compounds

| Solvent System | Compound | Expected/Known Solubility | Rationale / Citation |

| Aqueous Media | |||

| Water (pH ~7) | This compound | Very Low / Poor | The large benzyloxy group imparts significant hydrophobicity. |

| Acidic Buffer (pH 1.2) | This compound | Very Low / Poor | The carboxylic acid is protonated (neutral), reducing polarity.[7] |

| Basic Buffer (pH > 8) | This compound | Higher than acidic/neutral pH | The carboxylic acid is deprotonated (ionized), increasing polarity.[4] |

| Water | Bendamustine HCl | Sparingly Soluble / Soluble | The hydrochloride salt form and other functional groups enhance aqueous solubility compared to a non-salt form.[7][8] |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | This compound | High | Aprotic, highly polar solvent capable of dissolving a wide range of compounds. |

| DMSO | Bendamustine HCl | Soluble | Commonly used as a solvent for stock solutions.[8][12] |

| N,N-Dimethylformamide (DMF) | This compound | High | Similar properties to DMSO. |

| Methanol / Ethanol | This compound | Moderate to High | Polar protic solvents that can hydrogen bond with the carboxylic acid group. |

| Methanol | Bendamustine HCl | Soluble (~50 mg/mL) | High solubility is reported for the related drug.[8] |

The pH-dependent solubility of an ionizable compound like this compound can be visualized as follows:

Caption: Relationship between pH, Ionization, and Aqueous Solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective use in research and development. Due to its acidic nature and significant nonpolar character, its aqueous solubility is expected to be low but highly pH-dependent, increasing significantly in alkaline conditions. It is predicted to be readily soluble in polar organic solvents like DMSO and methanol. This guide outlines the gold-standard shake-flask method and HPLC quantification, providing researchers with a robust framework to experimentally determine its solubility profile. This empirical data is indispensable for guiding formulation strategies, ensuring reproducible experimental results, and advancing drug discovery and development projects.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

Formulation and Evaluation of Stable Lyophilized Bendamustine Hydrochloride Injection. SciSpace.

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.

-

Annex 4. World Health Organization (WHO).

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

-

A Preformulation Study of Bendamustine Hydrochloride Injection. Human Journals.

-

Bendamustine HCl. MedKoo Biosciences.

-

PRODUCT INFORMATION - Bendamustine (hydrochloride). Cayman Chemical.

-

Bendamustine-Impurities. Pharmaffiliates.

-

2-(6-(benzyloxy)-1h-indol-3-yl)acetic acid. PubChemLite.

-

This compound|(6-苄氧基-1H-吲唑. ChemicalBook.

-

Analytical Methods. RSC Publishing.

-

Analytical Methods. RSC Publishing.

-

Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Wiley Online Library.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. who.int [who.int]

- 7. scispace.com [scispace.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. medkoo.com [medkoo.com]

The Genesis and Evolution of Indazole Acetic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The indazole scaffold holds a privileged position in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. Among these, the indazole acetic acid derivatives have carved out a significant niche, particularly in the realm of anti-inflammatory and analgesic agents. This technical guide provides an in-depth exploration of the discovery, history, and development of this important class of molecules. We will traverse the timeline from the seminal discoveries of the indazole core to the rational design and synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs). This guide will elucidate the evolution of synthetic methodologies, delve into the intricate mechanisms of action, and provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering valuable insights for researchers and professionals in drug development.

A Historical Perspective: From the Indazole Nucleus to Therapeutic Agents

The journey of indazole acetic acid derivatives begins with the discovery of the parent indazole ring system. First synthesized in the late 19th century, the indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, initially garnered academic interest for its unique chemical properties. However, it was not until the mid-20th century that the therapeutic potential of indazole-containing compounds began to be systematically explored.

A pivotal moment in this journey was the development of Bendazac ([(1-benzyl-1H-indazol-3-yl)oxy]acetic acid). This indazole acetic acid derivative emerged as a significant non-steroidal anti-inflammatory drug (NSAID) and represents a cornerstone in the history of this chemical class. Its discovery spurred further investigation into the structure-activity relationships (SAR) of related analogues, paving the way for a deeper understanding of how the indazole scaffold could be tailored to achieve desired pharmacological effects. The early synthetic routes to these compounds often involved multi-step processes, but laid the groundwork for the more efficient and versatile methods employed today.[1]

The Evolving Landscape of Synthesis

The synthetic strategies for constructing indazole acetic acid derivatives have undergone significant evolution, driven by the need for efficiency, diversity, and scalability in drug discovery programs.

Classical Approaches: Building the Indazole Core

Early syntheses of the indazole core, the essential precursor to indazole acetic acids, often relied on classical methods such as the von Auwers synthesis, which utilizes isatins as starting materials.[2] Another historical approach involved the diazotization of o-toluidine to generate the indazole ring system.[3] These methods, while foundational, often required harsh reaction conditions and offered limited scope for substitution on the aromatic ring.

Modern Methodologies: Efficiency and Diversity

Contemporary synthetic chemistry has ushered in an era of more sophisticated and efficient methods for the preparation of indazole acetic acid derivatives. A notable advancement is the development of cascade N-N bond-forming reactions.[4][5][6] These elegant one-pot procedures often utilize readily available starting materials, such as 3-amino-3-(2-nitroaryl)propanoic acids, and proceed under basic conditions to furnish a variety of substituted indazole acetic acids in good yields.[4][5][6] Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields for the synthesis of hydroxy- and alkoxyindazole acetic acids.[4]

The introduction of the acetic acid moiety is typically achieved through the alkylation of a hydroxyl group at the 3-position of the indazole ring with an appropriate haloacetic acid ester, followed by hydrolysis. For example, the synthesis of 3-methyl-1-carbethoxy ethyl indazole involves the reaction of 3-methyl-1H-indazole with ethyl chloroacetate in the presence of a base like potassium carbonate.[7] Subsequent hydrolysis of the ester yields the desired indazole acetic acid derivative.[7]

Experimental Protocol: Synthesis of 3-methyl-1-carbethoxy ethyl indazole[7]

Objective: To synthesize 3-methyl-1-carbethoxy ethyl indazole via N-alkylation of 3-methyl-1H-indazole.

Materials:

-

3-methyl-1H-indazole (0.01 mole)

-

Ethyl chloroacetate (0.01 mole)

-

Anhydrous acetone (60 ml)

-

Anhydrous potassium carbonate (0.02 mole)

Procedure:

-

Combine 3-methyl-1H-indazole, ethyl chloroacetate, anhydrous acetone, and anhydrous potassium carbonate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under reflux for 24 hours.

-

After cooling to room temperature, filter the mixture to remove insoluble salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid mass from methanol to obtain the pure product.

Mechanism of Action: Unraveling the Anti-inflammatory Effects

The primary mechanism of action for the anti-inflammatory and analgesic effects of indazole acetic acid derivatives lies in their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

dot digraph "COX Pathway and NSAID Inhibition" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of Indazole Acetic Acid Derivatives", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Cell_Membrane_Phospholipids" [label="Cell Membrane Phospholipids"]; "Arachidonic_Acid" [label="Arachidonic Acid"]; "COX_Enzymes" [label="COX-1 & COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins"]; "Inflammation_Pain_Fever" [label="Inflammation, Pain, Fever"]; "Indazole_Acetic_Acid_Derivatives" [label="Indazole Acetic Acid Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX_Enzymes"; "COX_Enzymes" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation_Pain_Fever"; "Indazole_Acetic_Acid_Derivatives" -> "COX_Enzymes" [label="Inhibition", style=dashed, arrowhead=tee]; } /dot

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

While many traditional NSAIDs non-selectively inhibit both COX-1 and COX-2, the pursuit of selective COX-2 inhibitors has been a major focus of research to minimize the gastrointestinal side effects associated with COX-1 inhibition. The development of indazole derivatives with varying substitution patterns has allowed for the fine-tuning of this selectivity.

Beyond COX inhibition, some indazole derivatives have been shown to modulate other inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[11][12] TNF-α is a key cytokine that orchestrates a complex signaling cascade leading to the expression of various inflammatory genes.

Caption: Modulation of the TNF-α Signaling Pathway.

Structure-Activity Relationships (SAR)

The biological activity of indazole acetic acid derivatives is highly dependent on the nature and position of substituents on the indazole ring and the acetic acid side chain. Systematic modifications of the lead compound, Bendazac, and other analogues have provided valuable insights into the SAR of this class.

| Compound/Derivative | R1 (Position 1) | R2 (Position 3) | R3 (Other) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Bendazac | Benzyl | -O-CH2COOH | - | - | - | - | [7] |

| Indazole Derivative 1 | H | -CH3 | 5-Amino | - | 12.32 | - | [13] |

| Indazole Derivative 2 | H | -CH3 | 6-Nitro | - | 19.22 | - | [13] |

| Indazole | H | H | - | - | 23.42 | - | [13] |

| Celecoxib (Reference) | - | - | - | 9.4 | 0.08 | 117.5 | [14] |

The data suggests that substitutions on the indazole ring significantly influence COX-2 inhibitory activity. For instance, an amino group at the 5-position appears to enhance potency compared to a nitro group at the 6-position or the unsubstituted parent indazole.[13] The design of selective COX-2 inhibitors often involves incorporating bulky substituents that can fit into the larger active site of the COX-2 enzyme compared to COX-1.[9][10]

Biological Evaluation: In Vivo Models of Inflammation

The anti-inflammatory activity of novel indazole acetic acid derivatives is commonly assessed using in vivo models. The carrageenan-induced paw edema model in rodents is a widely accepted and robust assay for evaluating the efficacy of potential NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[15][16][17][18][19]

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200 g).

Materials:

-

Test compound (indazole acetic acid derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week prior to the experiment.

-

Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at various doses).

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The discovery and development of indazole acetic acid derivatives represent a significant chapter in the history of anti-inflammatory therapeutics. From the early days of Bendazac to the ongoing quest for more selective and safer COX-2 inhibitors, this chemical class continues to be a fertile ground for drug discovery. The evolution of synthetic methodologies has enabled the creation of diverse libraries of compounds for biological screening, while a deeper understanding of their mechanism of action is paving the way for the rational design of next-generation anti-inflammatory agents. Future research will likely focus on further optimizing the selectivity profile of these derivatives, exploring novel therapeutic applications beyond inflammation, and investigating their potential as chemical probes to unravel the complexities of inflammatory signaling pathways.

References

-

Synthesis and biological activities of a novel series of indazole derivatives. (2016). Biosciences Biotechnology Research Asia. [Link]

-

Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry. [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (2014). PubMed. [Link]

-

Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. (2023). PubMed. [Link]

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). ResearchGate. [Link]

-

Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2013). PMC - PubMed Central. [Link]

-

Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. (2024). DiVA portal. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

-

Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Diva-Portal.org. [Link]

-

In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. [Link]

-